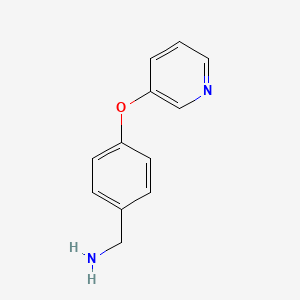
5-Chlor-2-(2-Ethoxyphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-ethoxyphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(2-ethoxyphenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-ethoxyphenol under specific conditions. The process generally includes nitration, reduction, and etherification steps .
Industrial Production Methods: Industrial production methods for this compound often involve the use of m-dichlorobenzene as a starting material, followed by nitration to produce 2,4-dichloronitrobenzenes. This is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline, which is further reacted with 2-ethoxyphenol to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(2-ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Ethoxyphenoxy)aniline
- 5-Chloro-2-phenoxyaniline
- 2-(2-Methoxyphenoxy)aniline
Comparison: 5-Chloro-2-(2-ethoxyphenoxy)aniline is unique due to the presence of both a chloro and an ethoxy group, which can influence its reactivity and interactions compared to similar compounds. The chloro group can enhance its electrophilic properties, while the ethoxy group can affect its solubility and steric interactions .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDPOWDGISGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)




![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)


![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)


![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

